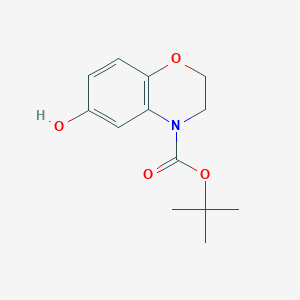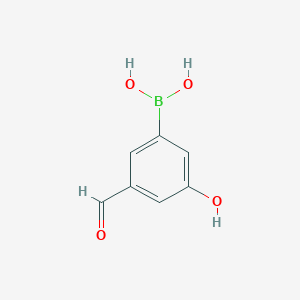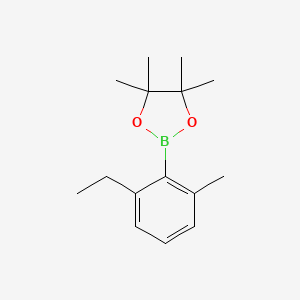![molecular formula C10H9BrN2O2 B13458176 methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate is a heterocyclic compound that contains a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate typically involves the bromination of a pyrrolo[3,2-b]pyridine precursor followed by esterification. One common method involves the reaction of 4-amino-2-bromopyridine with methanesulfonyl chloride to form an intermediate, which is then cyclized to yield the desired product . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like triethylsilane and trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxides and reduced forms of the compound .
Applications De Recherche Scientifique
Methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of fibroblast growth factor receptors, which are targets for cancer therapy.
Biological Studies: The compound is studied for its potential antiproliferative activity against cancer cell lines.
Chemical Biology: It serves as a tool compound for investigating signal transduction pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. The compound binds to the receptor’s active site, inhibiting its kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Indole Derivatives: Indole-based compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
Methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate is unique due to its specific bromine substitution, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C10H9BrN2O2 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
methyl 2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-3-2-8-9(13)4-7(11)5-12-8/h2-5H,6H2,1H3 |
Clé InChI |
MDEDWDANIZWMLN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=CC2=C1C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)
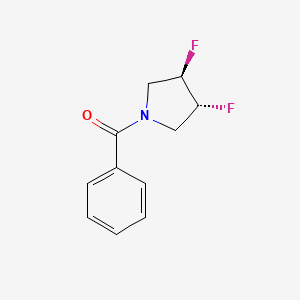
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
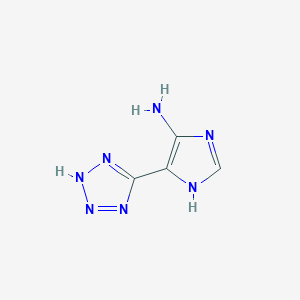
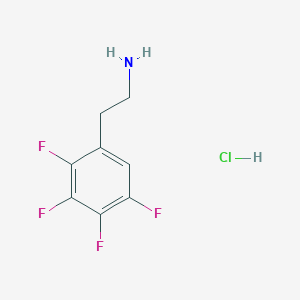
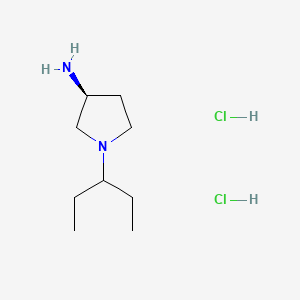
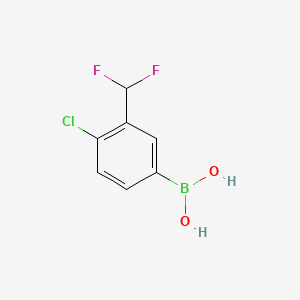
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
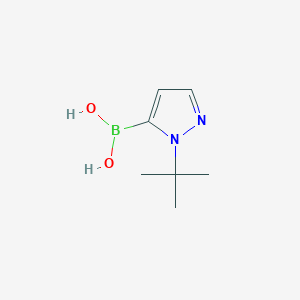
![6-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13458139.png)

